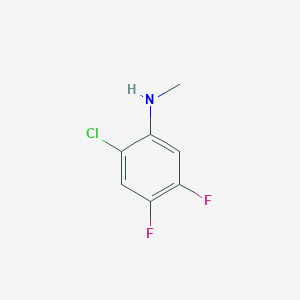
2-(Thiazol-2-yl)-1H-imidazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Thiazol-2-yl)-1H-imidazole-5-carbonitrile is a heterocyclic compound that features both thiazole and imidazole rings These rings are known for their significant biological activities and are commonly found in various pharmacologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiazol-2-yl)-1H-imidazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamides and imidazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of impurities.
化学反应分析
Types of Reactions
2-(Thiazol-2-yl)-1H-imidazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the carbonitrile group and the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-(Thiazol-2-yl)-1H-imidazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Thiazol-2-yl)-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir.
Imidazole Derivatives: Compounds like metronidazole and clotrimazole.
Uniqueness
2-(Thiazol-2-yl)-1H-imidazole-5-carbonitrile is unique due to its combined thiazole and imidazole rings, which confer a broad spectrum of biological activities. The presence of the carbonitrile group further enhances its reactivity and potential for diverse applications.
属性
分子式 |
C7H4N4S |
|---|---|
分子量 |
176.20 g/mol |
IUPAC 名称 |
2-(1,3-thiazol-2-yl)-1H-imidazole-5-carbonitrile |
InChI |
InChI=1S/C7H4N4S/c8-3-5-4-10-6(11-5)7-9-1-2-12-7/h1-2,4H,(H,10,11) |
InChI 键 |
XZBOZGVRHYXHAU-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=N1)C2=NC=C(N2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Bromobicyclo[2.1.1]hexan-1-ol](/img/structure/B12832929.png)






![5-((1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methylene)-3-(2-fluorobenzyl)thiazolidine-2,4-dione](/img/structure/B12832967.png)


![1-(2-oxopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832987.png)

